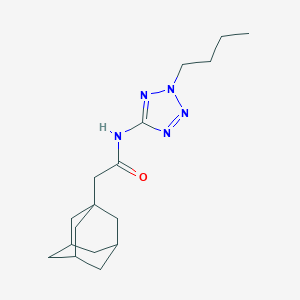![molecular formula C14H11ClN4O2S2 B249431 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been studied for their diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects.
作用機序
The mechanism of action of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, several studies have suggested that it exerts its biological activity by inhibiting the activity of enzymes involved in key metabolic pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may explain its antitumor activity.
Biochemical and Physiological Effects:
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which may explain its anti-inflammatory activity. Moreover, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which may explain its antitumor activity. Additionally, it has been reported to exhibit antioxidant activity, which may protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its broad spectrum of biological activity. It has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant effects, which make it a potential candidate for the treatment of various diseases. Moreover, it has been reported to have low toxicity, which makes it a safer alternative to some of the currently available drugs. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
Several future directions can be explored in the research of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One of the potential directions is to investigate its mechanism of action in more detail, which may provide insights into its biological activity and help identify new targets for drug development. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Moreover, the development of new formulations that improve its solubility and bioavailability may expand its use in various applications.
合成法
The synthesis of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been reported in several studies. One of the common methods involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-benzoic acid. The final step involves the reaction of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-benzoic acid with 4-methyl-2-thiazolamine to form the desired compound.
科学的研究の応用
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported its antimicrobial activity against various pathogenic bacteria and fungi. It has also been shown to exhibit antitumor activity against different cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been studied for its anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
特性
製品名 |
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C14H11ClN4O2S2 |
分子量 |
366.8 g/mol |
IUPAC名 |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11ClN4O2S2/c1-8-6-22-13(16-8)17-11(20)7-23-14-19-18-12(21-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,17,20) |
InChIキー |
UYWKUAYCVZYNTA-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
正規SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249348.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B249356.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)

![5-(3-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B249362.png)

![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B249366.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)
![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)